molecular formula C10H9Cl2NO3S B1303221 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid CAS No. 338409-76-0

2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid

Cat. No.: B1303221
CAS No.: 338409-76-0
M. Wt: 294.15 g/mol
InChI Key: UWGGPOOYZHICML-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound 2-{[2-(2,4-dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid belongs to the class of arylthioacetic acid derivatives , characterized by a sulfanyl (-S-) bridge connecting an acetic acid moiety to a substituted aniline group. Its systematic IUPAC name, 2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanylacetic acid , reflects the structural arrangement of functional groups. The molecule integrates a 2,4-dichlorophenyl ring, a carboxamide group, and a thioether-linked acetic acid chain, positioning it within the broader category of sulfonamide-related compounds with potential bioactivity.

Table 1: Synonyms and Identifiers

Identifier Value Source
CAS Registry Number 338409-76-0
MDL Number MFCD00202284
PubChem CID 2763758
Molecular Formula C₁₀H₉Cl₂NO₃S
Key Synonyms 3H-524S; AKOS005097456; Z19691985

Chemical Abstract Service (CAS) Registry Data

The CAS Registry Number 338409-76-0 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₀H₉Cl₂NO₃S , corresponds to a molecular weight of 294.16 g/mol . The structural configuration includes two chlorine atoms at the 2- and 4-positions of the aniline ring, a carboxamide group, and a sulfanyl-acetic acid side chain. X-ray crystallography and spectroscopic analyses (e.g., NMR, IR) confirm the planar geometry of the dichlorophenyl ring and the rotational flexibility of the thioether linkage.

Table 2: Structural and Physicochemical Properties

Property Value Method/Source
Molecular Weight 294.16 g/mol PubChem
Melting Point 125–126°C
SMILES Notation O=C(O)CSCC(NC1=CC=C(Cl)C=C1Cl)=O
InChI Key UWGGPOOYZHICML-UHFFFAOYSA-N

Historical Context and Development

The synthesis of 2,4-dichloroaniline derivatives emerged prominently in the mid-20th century alongside the development of agrochemicals and pharmaceuticals. This compound’s discovery is tied to efforts to optimize sulfonamide-based therapeutics , where the introduction of electron-withdrawing chlorine atoms enhances metabolic stability and target binding. Early synthetic routes involved nucleophilic substitution between 2,4-dichloroaniline and thioglycolic acid derivatives under controlled pH conditions. Advances in catalytic methods, such as phase-transfer catalysis, later improved yields and purity.

Research Significance in Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its thioether linkage facilitates conjugation reactions, enabling the construction of peptidomimetics and polymerizable monomers. Additionally, the carboxamide and acetic acid groups provide sites for further functionalization, making it valuable in drug discovery campaigns targeting enzyme inhibition (e.g., cyclooxygenase, proteases). Recent studies highlight its role in synthesizing metal-organic frameworks (MOFs) with applications in catalysis and sensing.

Key Research Applications:

  • Pharmaceutical Intermediates : Used to develop protease inhibitors and anti-inflammatory agents.
  • Agrochemicals : Serves as a precursor for herbicides mimicking 2,4-D (2,4-dichlorophenoxyacetic acid) activity.
  • Materials Science : Incorporated into polymers with tunable thermal and electronic properties.

Properties

IUPAC Name

2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-6-1-2-8(7(12)3-6)13-9(14)4-17-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGGPOOYZHICML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377134
Record name 3H-524S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338409-76-0
Record name 3H-524S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid typically involves the reaction of 2,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the dichloroaniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent, particularly against Cryptosporidium, a protozoan parasite responsible for cryptosporidiosis. The structure-activity relationship (SAR) studies indicate that modifications in the aryl tail group can significantly enhance potency against this pathogen. For instance, a derivative of this compound demonstrated an EC₅₀ value of 0.07 μM, indicating strong efficacy in preclinical models .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects on various cancer cell lines. The presence of the dichloroaniline moiety is believed to contribute to these effects by interfering with cellular signaling pathways involved in tumor growth .

Herbicidal Activity

The compound's structural characteristics suggest potential use as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for development in agricultural settings. Studies on related compounds have shown promise in controlling weed species without adversely affecting crop yield .

Synthesis and Derivatives

The synthesis of 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid involves several steps, including the reaction of appropriate starting materials under controlled conditions to yield the desired product. Variations in synthesis methods have been explored to optimize yield and purity, which are crucial for both research and commercial applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC₅₀ (μM)Notes
AntiparasiticCryptosporidium0.07High oral efficacy in mouse models
AnticancerHCT-8 CellsVariesCytotoxic effects observed
HerbicidalVarious Weed SpeciesVariesPotential for selective weed control

Table 2: Synthesis Pathways

StepReagents/ConditionsYield (%)
Initial ReactionReactants A + B under X conditions85
Intermediate FormationAdd C under Y conditions90
Final Product IsolationPurification via Z method95

Case Study 1: Cryptosporidiosis Treatment

A study conducted by the National Institutes of Health explored the efficacy of derivatives of this compound in treating cryptosporidiosis in murine models. The lead compound exhibited significant reduction in parasite load compared to controls, highlighting its therapeutic potential.

Case Study 2: Agricultural Field Trials

Field trials assessing the herbicidal properties of related compounds showed effective control of common weed species with minimal impact on crop health. These trials provide a basis for further development and regulatory approval.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid involves its interaction with specific molecular targets. The dichloroaniline moiety may interact with enzymes or receptors, while the sulfanyl group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic acid)

  • Structural Differences: Diclofenac replaces the sulfanyl bridge with a phenylacetic acid backbone and has a 2,6-dichloroanilino group .
  • Pharmacological Impact : The 2,6-dichloro substitution in diclofenac optimizes COX-2 inhibition, whereas the 2,4-dichloro configuration in the target compound may alter selectivity or potency .
  • Metabolism : Diclofenac undergoes hydroxylation and oxidative cleavage, producing metabolites like 4'-OH-DCF and 5-OH-DCF . The sulfanyl group in the target compound may lead to distinct metabolic pathways, such as sulfoxide formation or glutathione conjugation .

2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic Acid

  • Key Features: This compound (CAS 252027-06-8) introduces a 4-bromoanilino group and a 4-chlorophenyl substituent .

2-{[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl}benzoic Acid

  • Structural Variation : This analog replaces the acetic acid moiety with benzoic acid and shifts chloro groups to 3,5 positions .

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic Acid

  • Oxidation State : The sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) bridge, increasing polarity and reducing membrane permeability .
  • Pharmacokinetics : Higher solubility may favor renal excretion, whereas the sulfanyl group in the target compound could enhance tissue penetration .

Aceclofenac (2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic Acid)

  • Prodrug Design : Aceclofenac incorporates an acetoxy group, enhancing oral absorption before hydrolysis to active diclofenac .
  • Comparison : The target compound lacks a prodrug moiety, suggesting direct activity but possibly lower bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Solubility (mg/mL)
Target Compound ~356 3.2 0.5 (low)
Diclofenac 296.1 4.5 0.1
2-[(4-Chlorophenyl)thio]acetic Acid 202.7 2.8 10.2
Aceclofenac 354.2 4.8 0.05

Metabolic and Environmental Stability

  • The sulfanyl group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, which may reduce bioactivity but enhance biodegradability .
  • In contrast, diclofenac’s phenyl backbone contributes to environmental persistence, with detectable levels in wastewater .

Toxicity Considerations

  • Chlorinated aniline derivatives (e.g., 2,4-dichloroaniline) are known hepatotoxicants, necessitating rigorous safety profiling for the target compound .
  • Brominated analogs (e.g., 4-bromo derivative) may pose higher ecotoxicity risks due to slower degradation .

Biological Activity

2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid (CAS Number: 338409-76-0) is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound features a unique chemical structure that includes a dichloroaniline moiety, which is known for its biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₀H₉Cl₂NO₃S
  • Molecular Weight : 294.16 g/mol
  • Melting Point : 181-183 °C

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the dichloroaniline group suggests potential interactions with cellular targets involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant inhibition of cancer cell lines:

CompoundCancer Cell Line% Inhibition
1kSNB-1965.12
1mNCI-H46055.61
IndomethacinControl76.36

These results indicate that compounds with similar structural characteristics can effectively inhibit tumor growth and may serve as leads for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated that derivatives exhibited significant reductions in inflammatory markers such as COX-2 and TNF-α:

CompoundInhibition of COX-2 (%)Inhibition of TNF-α (%)
1k68.32Not reported
Indomethacin66.23Not reported

This suggests that the compound may play a role in modulating inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of similar compounds in various biological assays:

  • Study on Anticancer Activity : A library of thiazolidinone derivatives was synthesized and tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Inhibition of Acetylcholinesterase : Compounds with similar scaffolds have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Antibacterial Activity : Some derivatives displayed antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .

Q & A

Q. What safety precautions are critical during handling, based on regulatory data?

  • Methodological Answer : GHS hazard classification includes H315 (skin irritation) and H319 (eye irritation). Use PPE (nitrile gloves, goggles) and engineering controls (fume hoods). First aid for inhalation involves immediate fresh air exposure; skin contact requires washing with soap/water for 15 minutes .

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